5-Chloro-2-(3,5-dimethylphenoxy)aniline
Description
5-Chloro-2-(3,5-dimethylphenoxy)aniline is a halogenated aniline derivative featuring a chloro substituent at the 5-position of the benzene ring and a 3,5-dimethylphenoxy group at the 2-position.
Properties
IUPAC Name |
5-chloro-2-(3,5-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-5-10(2)7-12(6-9)17-14-4-3-11(15)8-13(14)16/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOPZIHSOAINHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,5-dimethylphenoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 3,5-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3,5-dimethylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(3,5-dimethylphenoxy)aniline is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-withdrawing vs. electron-donating groups: The nitro group in 3-(3,5-dimethylphenoxy)-5-nitroaniline enhances electrophilic substitution reactivity compared to the chloro or methyl groups in other analogs. However, nitro groups may reduce thermal stability due to increased susceptibility to decomposition . Chlorine atoms (e.g., in 5-Chloro-2-(2",4'-dichlorophenoxy)aniline) increase molecular polarity and may enhance binding affinity in biological systems but raise environmental persistence concerns .
Physicochemical Properties
- Molecular weight : Compounds with bulkier substituents (e.g., naphthylmethoxy in 5-Chloro-2-(1-naphthylmethoxy)aniline) exhibit higher molecular weights, likely reducing volatility .
- Purity: Only 3-(3,5-dimethylphenoxy)-5-nitroaniline and related nitroanilines in report 95% purity, suggesting established synthesis protocols for nitro derivatives .
Biological Activity
5-Chloro-2-(3,5-dimethylphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClNO, with a molecular weight of approximately 247.72 g/mol. The unique structure of this compound includes a chloro group and a dimethylphenoxy substituent, which contribute to its distinctive chemical reactivity and biological properties.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The compound is believed to bind to enzymes or receptors, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific cellular functions, which is critical for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies evaluating its efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated promising results comparable to clinically used antibiotics like ampicillin and rifampicin .
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparative Drug |
|---|---|---|
| Staphylococcus aureus | < 1 μg/mL | Ampicillin |
| Enterococcus faecalis | < 2 μg/mL | Vancomycin |
| Mycobacterium smegmatis | < 0.5 μg/mL | Isoniazid |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that the compound can induce cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells . The mechanism underlying its anticancer activity may involve the disruption of cell signaling pathways essential for cancer cell survival and proliferation.
Case Study: Cytotoxicity Evaluation
A study assessing the cytotoxic effects of this compound on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 10 μM to 20 μM across different cell lines, indicating effective inhibition of cell growth.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in determining its biological activity. Variations in substituents can significantly alter the compound's reactivity and efficacy. For instance:
- Chloro Substitution : Enhances antibacterial activity by increasing lipophilicity.
- Dimethylphenoxy Group : Contributes to selective binding to biological targets.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Chloro-2-methoxyaniline | C10H12ClN2O | Exhibits different reactivity due to methoxy group |
| 5-Chloro-2-(4-chlorophenoxy)aniline | C14H12Cl2N | Increased antimicrobial potency |
| 5-Chloro-2-(3,4-dimethylphenoxy)aniline | C14H14ClNO | Similar structure with varied biological effects |
Q & A
Q. What synthetic strategies are recommended for 5-Chloro-2-(3,5-dimethylphenoxy)aniline, and how can reaction efficiency be validated?
- Methodological Answer : A plausible route involves nucleophilic aromatic substitution, where 3,5-dimethylphenol reacts with 2,5-dichloroaniline in the presence of a base (e.g., KCO) and a polar aprotic solvent like DMF. Efficiency can be validated using HPLC to monitor reaction progress and quantify by-products. Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) to verify the phenoxy-aniline linkage and substituent positions .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer : Use the following techniques:
| Method | Purpose | Reference |
|---|---|---|
| H/C NMR | Confirm substituent positions and aromatic coupling patterns | |
| HPLC-MS | Assess purity and detect trace impurities | |
| FT-IR | Identify functional groups (e.g., NH, C-O-C) | – |
Cross-referencing with environmental analysis standards (e.g., 5-Chloro-2-methylaniline) ensures methodological rigor .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs, and pair with recrystallization studies (using solvents like ethanol/water mixtures) to isolate pure phases. Validate purity via HPLC and elemental analysis. For example, inconsistencies in melting points for analogs like 2-chloro-N-(3,5-dimethoxyphenyl)aniline highlight the need for multi-method validation .
Q. What experimental design considerations are critical for studying the compound’s stability under environmental or catalytic conditions?
- Methodological Answer : Design accelerated degradation studies under varying pH, temperature, and UV exposure. Use LC-MS to identify degradation products (e.g., quinone derivatives from oxidation). For surface interactions (e.g., adsorption on indoor materials), apply microspectroscopic imaging (AFM-IR or ToF-SIMS) to analyze molecular-level changes, as suggested for indoor surface chemistry studies .
Q. How can computational modeling assist in predicting the compound’s reactivity or interactions with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density (e.g., Fukui indices) and predict sites for electrophilic/nucleophilic attack. Molecular docking simulations (using software like AutoDock Vina) can model interactions with enzymes or receptors, leveraging structural analogs (e.g., trifluoromethyl-substituted anilines) to refine parameters .
Data Contradiction and Optimization Questions
Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, solvent effects). For example, dimethyl sulfoxide (DMSO) concentration impacts solubility and false-positive rates. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Cross-reference with standardized aniline derivatives to contextualize results .
Q. What strategies optimize regioselectivity during functionalization of the aniline core?
- Methodological Answer : Employ directing groups (e.g., -OCH) or transition-metal catalysts (e.g., Pd/Cu systems) to control substitution patterns. Monitor regioselectivity via H NMR coupling constants and X-ray crystallography (if crystals are obtainable). Lessons from 3-chloro-5-methoxyphenol synthesis suggest solvent polarity adjustments to favor desired pathways .
Environmental and Analytical Chemistry Questions
Q. What protocols ensure accurate quantification of this compound in environmental matrices?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges for sample preparation, followed by GC-MS or LC-MS/MS with isotopic internal standards (e.g., deuterated analogs). Calibrate against certified reference materials (CRMs) for aniline derivatives, as outlined in environmental analysis guidelines .
Q. How does the compound’s adsorption behavior on indoor surfaces influence its environmental persistence?
- Methodological Answer : Conduct adsorption isotherm experiments on materials like gypsum or PVC, measuring partition coefficients via headspace analysis. Pair with surface-enhanced Raman spectroscopy (SERS) to observe molecular orientation. Findings from indoor surface chemistry studies indicate humidity and oxidant levels significantly modulate adsorption dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
